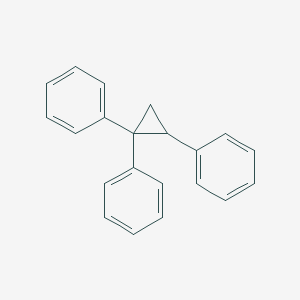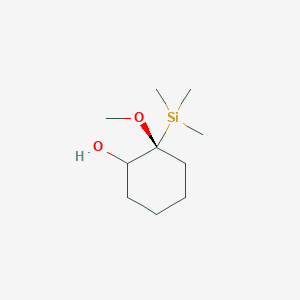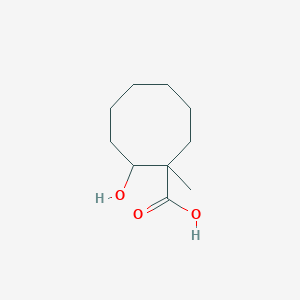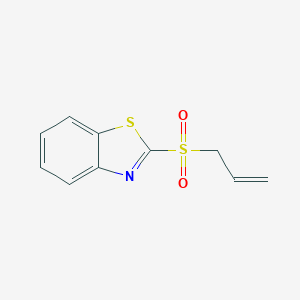
(1,2-Diphenylcyclopropyl)benzene
Descripción general
Descripción
(1,2-Diphenylcyclopropyl)benzene is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylcyclopropyl)benzene typically involves the cyclopropanation of stilbene derivatives. One common method is the reaction of stilbene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Diphenylcyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropane ring into a more saturated structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of cyclopropylbenzene derivatives.
Substitution: Formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
(1,2-Diphenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,2-Diphenylcyclopropyl)benzene involves its interaction with molecular targets through its cyclopropane ring and phenyl groups. The compound can engage in π-π interactions with aromatic systems and can act as a nucleophile or electrophile in various chemical reactions. These interactions can influence biological pathways and chemical processes, making it a versatile compound in research and industry.
Comparación Con Compuestos Similares
Cyclopropylbenzene: Similar structure but lacks the additional phenyl groups.
Diphenylmethane: Contains two phenyl groups attached to a central carbon but lacks the cyclopropane ring.
Triphenylmethane: Contains three phenyl groups attached to a central carbon but lacks the cyclopropane ring.
Uniqueness: (1,2-Diphenylcyclopropyl)benzene is unique due to the presence of both a cyclopropane ring and multiple phenyl groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
(1,2-diphenylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-4-10-17(11-5-1)20-16-21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGHIJTJDPXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
![{2-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]ethyl}(trimethyl)silane](/img/structure/B420300.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![1-[Methoxy(phenyl)methyl]-4-pentenyl 4-methylphenyl sulfone](/img/structure/B420302.png)
![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)

![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)
![4-{[(Methoxycarbothioyl)sulfanyl]acetyl}-1,1'-biphenyl](/img/structure/B420310.png)
![S-(2-{[(dimethylamino)carbothioyl]oxy}-2-phenylvinyl) benzenecarbothioate](/img/structure/B420311.png)
![(3S)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B420312.png)

